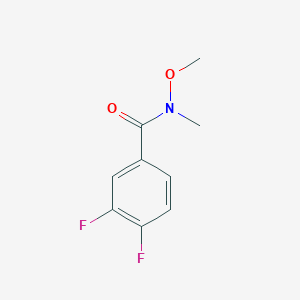

3,4-Difluoro-N-methoxy-N-methylbenzamide

Vue d'ensemble

Description

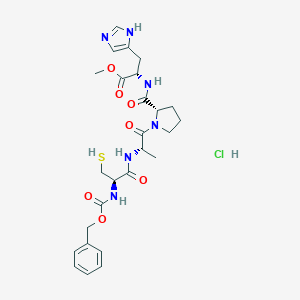

3,4-Difluoro-N-methoxy-N-methylbenzamide (DFMMB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a benzamide derivative that has been synthesized using different methods.

Applications De Recherche Scientifique

Rh(III)-Catalyzed Synthesis

A study by Xie et al. (2021) describes the use of a rhodium(III)-catalyzed system to synthesize 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. The synthesis protocol operates smoothly under mild conditions, indicating that 3,4-Difluoro-N-methoxy-N-methylbenzamide could be a valuable intermediate in the synthesis of complex organic molecules (Xie et al., 2021).

Radioligand Development for Sigma-2 Receptors

Xu et al. (2005) developed benzamide analogues, specifically N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs, as radioligands for sigma-2 receptors. The study illustrates the potential of such compounds in radioligand development for sigma-2 receptor imaging, suggesting a role for this compound derivatives in diagnostic imaging (Xu et al., 2005).

Synthesis of Radiotracers for Alzheimer's Disease

Gao et al. (2018) synthesized CK1 inhibitors labeled with carbon-11 for potential PET radiotracers to image Alzheimer's disease. The complex synthesis of these compounds, involving this compound derivatives, underscores the compound's utility in the development of novel diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Molecular Recognition and Cavitand Formation

Choi et al. (2005) studied benzimidazole cavitand and its selective recognition towards 4-methylbenzamide over 4-methylanilide. This research indicates the potential for using this compound in molecular recognition systems, contributing to the development of selective sensors or separation systems (Choi et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

3,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVLMFYILRWQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596980 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188345-25-7 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)